Cas no 81574-69-8 (2-Bromo-4,6-dimethoxybenzaldehyde)

2-Bromo-4,6-dimethoxybenzaldehyde is a brominated aromatic aldehyde with methoxy substituents at the 4- and 6-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its bromine and aldehyde functionalities enable selective cross-coupling reactions, nucleophilic substitutions, and further derivatization. The dimethoxy groups enhance solubility in organic solvents and influence electronic properties, making it useful in designing complex molecular architectures. The product is characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its well-defined structure facilitates precise modifications in multi-step synthesis workflows.
2-Bromo-4,6-dimethoxybenzaldehyde structure
81574-69-8 structure
Product Name:2-Bromo-4,6-dimethoxybenzaldehyde
CAS No:81574-69-8
MF:C9H9BrO3
MW:245.069962263107
MDL:MFCD11110636
CID:1804084
PubChem ID:11402303
Update Time:2025-09-27

2-Bromo-4,6-dimethoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4,6-dimethoxybenzaldehyde
    • 2-bromo-4,6-diiodo-3-pyridinol
    • bromodiiodopyridinol
    • 2-Bromo-4,6-diiodo-3-hydroxypyridine
    • AGN-PC-001X71
    • 2-Bromo-3-hydroxy-4,6-diiodopyridine
    • ANW-55786
    • CTK4B6339
    • 3-Pyridinol, 2-bromo-4,6-diiodo-
    • 3-Pyridinol,2-bromo-4,6-diiodo
    • 2-Bromo-4,6-dimethoxybenzaldehyde (ACI)
    • MDL: MFCD11110636
    • Inchi: 1S/C9H9BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3
    • InChI Key: PEKSAHQVDKQWST-UHFFFAOYSA-N
    • SMILES: O=CC1C(OC)=CC(OC)=CC=1Br

Computed Properties

  • Exact Mass: 243.97400
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 35.53000
  • LogP: 2.27880

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2-Bromo-4,6-dimethoxybenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 0 °C → 90 °C; 6 h, 90 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 14, 0 °C; 12 h, 0 °C → 25 °C
Reference
Total Syntheses of Dalesconol A and B
Snyder, Scott A.; et al, Angewandte Chemie, 2010, 49(30), 5146-5150

Production Method 2

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Production Method 3

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 0.5 h, rt; rt → 100 °C; 4 h, 100 °C
1.2 Solvents: Water ;  0 °C → rt; 16 h, rt
Reference
Synthesis and Biological Evaluation of Cajaninstilbene Acid and Amorfrutins A and B as Inhibitors of the Pseudomonas aeruginosa Quorum Sensing System
Xu, Xing-Jun; et al, Journal of Natural Products, 2018, 81(12), 2621-2629

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  rt; 30 min, rt → 65 °C; 65 °C → -10 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  < 0 °C; -10 - 0 °C
1.3 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  heated; 2 min, heated; rt
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  30 - 40 min, rt → 100 °C; 100 °C → rt
2.2 Solvents: Dimethylformamide ;  rt; rt → 100 °C; 4 h, 100 °C
2.3 Reagents: Water ;  1 h, cooled
Reference
A second generation synthesis of the cruentaren A core structure based on oxetane and oxirane opening reactions
Maier, Martin E.; et al, ARKIVOC (Gainesville, 2008, (14), 314-329

Production Method 6

Reaction Conditions
1.1 -
2.1 -
3.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Production Method 7

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 0 °C
Reference
Efficient synthesis of polymethoxyselenoflavones via regioselective direct C-H arylation of selenochromones
Yang, Woo-Ram; et al, Organic & Biomolecular Chemistry, 2017, 15(14), 3074-3083

2-Bromo-4,6-dimethoxybenzaldehyde Raw materials

2-Bromo-4,6-dimethoxybenzaldehyde Preparation Products

2-Bromo-4,6-dimethoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:81574-69-8)2-Bromo-4,6-dimethoxybenzaldehyde
Order Number:A916377
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:59
Price ($):202.0
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Additional information on 2-Bromo-4,6-dimethoxybenzaldehyde

2-Bromo-4,6-Dimethoxybenzaldehyde (CAS No. 81574-69-8): An Overview and Recent Advances

2-Bromo-4,6-dimethoxybenzaldehyde (CAS No. 81574-69-8) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which includes a bromine atom and two methoxy groups attached to a benzaldehyde framework. The combination of these functional groups imparts specific chemical properties that make it a valuable intermediate in various synthetic pathways and applications.

The chemical formula of 2-Bromo-4,6-dimethoxybenzaldehyde is C9H10O3Br, and its molecular weight is approximately 220.08 g/mol. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These solubility properties make it easy to handle and process in laboratory settings.

In the realm of organic synthesis, 2-Bromo-4,6-dimethoxybenzaldehyde serves as a key building block for the synthesis of more complex molecules. Its bromine functionality can be readily activated for various coupling reactions, such as Suzuki-Miyaura cross-coupling and Stille coupling, which are widely used in the construction of carbon-carbon bonds. Additionally, the methoxy groups provide electron-donating effects that can influence the reactivity and selectivity of subsequent transformations.

Recent studies have highlighted the potential of 2-Bromo-4,6-dimethoxybenzaldehyde in the development of novel pharmaceuticals. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of this compound as a starting material for the synthesis of a series of antitumor agents. The researchers found that derivatives of 2-Bromo-4,6-dimethoxybenzaldehyde exhibited potent cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy. This finding underscores the importance of this compound in drug discovery efforts.

Beyond its applications in medicinal chemistry, 2-Bromo-4,6-dimethoxybenzaldehyde has also been explored for its potential in materials science. A 2021 study published in Advanced Materials investigated the use of this compound as a precursor for the synthesis of luminescent materials. The researchers demonstrated that by incorporating 2-Bromo-4,6-dimethoxybenzaldehyde into polymer matrices, they could create materials with tunable photoluminescent properties. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and bioimaging.

The synthetic versatility of 2-Bromo-4,6-dimethoxybenzaldehyde has also been leveraged in the development of new catalysts and ligands. A 2022 study published in Catalysis Science & Technology described the use of this compound as a ligand precursor for palladium-catalyzed reactions. The researchers found that ligands derived from 2-Bromo-4,6-dimethoxybenzaldehyde exhibited high catalytic activity and selectivity in various C-C bond-forming reactions, making them valuable tools for synthetic chemists.

In conclusion, 2-Bromo-4,6-dimethoxybenzaldehyde (CAS No. 81574-69-8) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and catalysis. Its unique chemical structure and reactivity profile make it an indispensable building block for the development of novel compounds and materials. As research continues to advance in these fields, it is likely that new and exciting applications for this compound will be discovered.

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Amadis Chemical Company Limited
(CAS:81574-69-8)2-Bromo-4,6-dimethoxybenzaldehyde
A916377
Purity:99%
Quantity:5g
Price ($):202.0
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